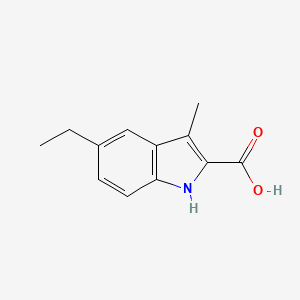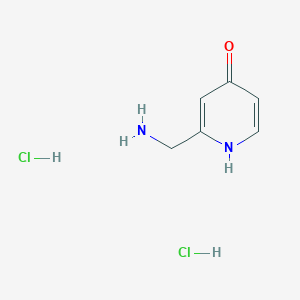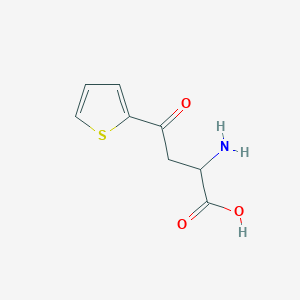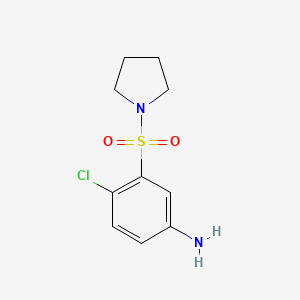
1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
Research explores the influence of compounds on the orexin (OX) system, which modulates functions like feeding, arousal, stress, and drug abuse. Specifically, certain antagonists targeting OX receptors have been evaluated for their effects on binge eating in animal models. This sheds light on potential therapeutic applications in treating compulsive eating disorders by modulating the OX system (Piccoli et al., 2012).
Chemical Interactions and Synthesis
The cocondensation reactions of urea with different compounds, underlining the complex chemical interactions leading to the formation of new compounds, including urea derivatives, highlight the diverse applications of urea in synthetic chemistry. Such studies contribute to the development of novel materials and chemicals (Tomita & Hse, 1992).
Application in Carbohydrate Chemistry
The development of protective groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, demonstrates the role of sophisticated chemical strategies in advancing carbohydrate chemistry. This highlights the utility of specific urea derivatives in synthesizing complex molecules for various applications, including drug development and biomolecular research (Spjut, Qian, & Elofsson, 2010).
Enzyme Inhibition and Anticancer Properties
Research into urea derivatives has also revealed their potential as enzyme inhibitors and anticancer agents. The synthesis and evaluation of various urea compounds have demonstrated their effectiveness in inhibiting specific enzymes and their potential in treating cancer, indicating the broad therapeutic applications of these chemicals (Mustafa, Perveen, & Khan, 2014).
Contributions to Nonlinear Optics
The exploration of urea derivatives in the engineering of noncentrosymmetric structures for nonlinear optical (NLO) applications signifies the material science potential of these compounds. Their role in achieving ideal chromophore orientations for enhanced NLO efficiency underscores the relevance of urea derivatives in advanced technological applications (Muthuraman et al., 2001).
Advancements in Polymer Solar Cells
The investigation of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells highlights the contribution of urea derivatives to the field of renewable energy. The enhancement of power conversion efficiency in solar cells through the use of urea-doped materials exemplifies the innovative applications of urea derivatives in improving energy conversion technologies (Wang et al., 2018).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-2-28-19-9-7-18(8-10-19)24-21(27)23-12-16-11-20(26)25(14-16)13-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSNRBWGZBEZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)




![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2600439.png)




